Secoxyloganin methyl ester

Overview

Description

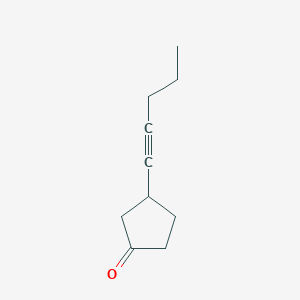

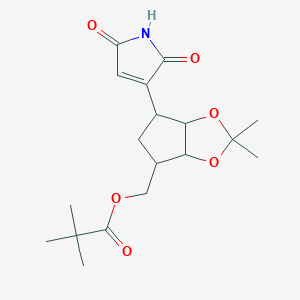

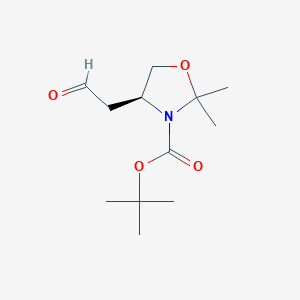

Secoxyloganin methyl ester is a natural iridoid found in the vines of Lonicera japonica . It is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties .

Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

Secoxyloganin methyl ester is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside .Physical And Chemical Properties Analysis

Secoxyloganin methyl ester has a molecular formula of C18H26O11 and a molecular weight of 418.4 g/mol . It has a boiling point of 586.2±50.0°C (Predicted), a melting point of 134°C, and a density of 1.42±0.1 g/cm3 (Predicted) .Scientific Research Applications

Pharmacology

Secoxyloganin methyl ester: has been identified as a compound with significant pharmacological potential. It exhibits antioxidant and anti-allergic properties, which are beneficial in treating various human diseases such as cancer, skin diseases, cardiovascular diseases, and neurological disorders .

Biochemistry

In biochemistry, Secoxyloganin methyl ester is recognized as a secoiridoid glycoside . It plays a role in the biosynthesis of other bioactive compounds and is involved in plant defense mechanisms. Its antioxidant properties are also of interest in biochemical studies related to oxidative stress .

Medicine

Medicinally, Secoxyloganin methyl ester is found in several plant species used in traditional medicine. It’s being studied for its therapeutic effects and potential inclusion in pharmaceutical formulations, especially due to its anti-inflammatory and antibacterial activities .

Agriculture

Agriculturally, Secoxyloganin methyl ester is of interest for its presence in plants like Osmanthus fragrans and Lonicera japonica , which have ornamental and medicinal value. Understanding its role can help in the cultivation of these plants for maximum yield of the desired metabolites .

Biotechnology

In the field of biotechnology, Secoxyloganin methyl ester is crucial for the study of metabolic pathways in non-model plants. It’s also important for genetic engineering efforts aimed at enhancing the production of valuable secondary metabolites in plants .

Environmental Science

From an environmental science perspective, Secoxyloganin methyl ester is part of the study of plant metabolites and their roles in ecosystems. Its antioxidant properties may have implications for plant resilience against environmental stressors .

Industrial Applications

Industrially, Secoxyloganin methyl ester is used as a reference substance in quality control and research. It’s also a candidate for the development of natural product-based industrial applications due to its bioactive properties .

Mechanism of Action

Target of Action

Secoxyloganin methyl ester is a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties . .

Mode of Action

Its antioxidant and anti-allergic properties suggest that it may interact with cellular targets involved in oxidative stress and immune response .

Biochemical Pathways

Secoxyloganin methyl ester is part of the secoiridoid biosynthesis pathway . The compound is produced from 7-deoxyloganic acid, which is hydroxylated by 7-deoxy-loganic acid 7-epi-hydroxylase (7eDLH), oleoside methyl ester synthase (OMES), and secoxyloganin synthase (SXS) to produce oleoside-11-methyl ester (OME) .

Result of Action

Secoxyloganin methyl ester exhibits antioxidant and anti-allergic properties . As an antioxidant, it may help protect cells from damage caused by free radicals. Its anti-allergic properties suggest that it may modulate immune responses, potentially reducing allergic reactions .

Action Environment

The action of secoxyloganin methyl ester may be influenced by various environmental factors. For instance, the compound is found in several plant species, and its concentration can vary depending on the plant’s growth conditions . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCHHOVJEMEKKG-VPNMNMBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secoxyloganin methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)